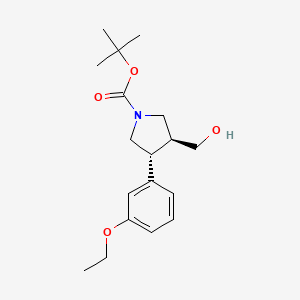

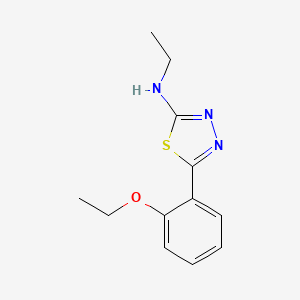

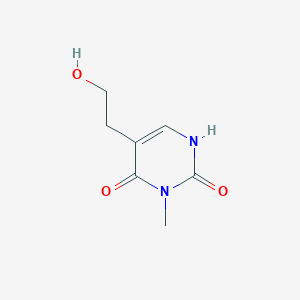

![molecular formula C12H10ClN3O3S B1327097 Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate CAS No. 1142210-64-7](/img/structure/B1327097.png)

Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate is a compound used for proteomics research . Its molecular formula is C12H10ClN3O3S .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps . The process involved esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, and cyclization .Molecular Structure Analysis

The molecular structure of Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate can be confirmed using various techniques such as NMR, IR, and elemental analysis .Chemical Reactions Analysis

The chemical reactions involving thiadiazole compounds have been studied extensively. For instance, 2-Amino-1,3,4-thiadiazole forms charge transfer complexes with various acceptors .Wissenschaftliche Forschungsanwendungen

Proteomics Research

- Results : The outcomes are typically measured by observing changes in protein expression or activity, which are quantified using techniques like mass spectrometry .

Antiviral Activity

- Results : Some derivatives have shown inhibitory activity against the tobacco mosaic virus, suggesting potential for plant antiviral applications .

Agricultural Applications

- Results : Certain derivatives have demonstrated properties that could be beneficial in agricultural applications, such as controlling plant diseases .

Materials Science

- Results : These complexes have potential applications in the development of new materials with specific electronic properties .

Chemistry Research

- Results : The synthesized derivatives are characterized and tested for their biological activities, including antiviral, antifungal, and antibacterial properties .

Environmental Science

- Results : The findings contribute to understanding the environmental behavior of such compounds and their potential impact on microbial communities .

Anticonvulsant Activity

- Results : Some derivatives have shown promise in reducing the frequency and severity of seizures in preclinical studies .

Anti-Inflammatory and Analgesic Effects

- Results : Certain derivatives have demonstrated significant anti-inflammatory and analgesic activities, comparable to standard drugs .

Carbonic Anhydrase Inhibition

- Results : Some derivatives have been identified as potent inhibitors of carbonic anhydrase, which could have therapeutic implications .

Antifungal and Antibacterial Properties

- Results : The testing has yielded positive results, with some derivatives showing strong antifungal and antibacterial activities .

Herbicidal Properties

- Results : Certain derivatives have exhibited herbicidal activity, offering a new approach to weed management .

Tumor Cell Growth Inhibition

- Results : Some derivatives have shown the ability to inhibit the growth of certain types of tumor cells .

Synthesis of Sulfonamide Derivatives

- Results : The synthesized sulfonamide derivatives have been shown to possess a range of biological activities, including antifungal and herbicidal properties .

Development of Carbonic Anhydrase Inhibitors

- Results : Some derivatives have been identified as potent inhibitors, which could have implications for treating conditions like glaucoma .

Research in Green Pesticides

- Results : Certain derivatives have shown potential as green pesticides, offering an alternative to traditional chemical pesticides .

Anti-Tobacco Mosaic Virus Activity

- Results : Some derivatives, particularly those with specific aryl substituents, have demonstrated inhibitory activity against TMV .

Analgesic and Anti-Inflammatory Research

Eigenschaften

IUPAC Name |

ethyl 5-[(4-chlorophenyl)carbamoyl]-1,3,4-thiadiazole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O3S/c1-2-19-12(18)11-16-15-10(20-11)9(17)14-8-5-3-7(13)4-6-8/h3-6H,2H2,1H3,(H,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMUNPCBDMDONSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(S1)C(=O)NC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001126582 |

Source

|

| Record name | 1,3,4-Thiadiazole-2-carboxylic acid, 5-[[(4-chlorophenyl)amino]carbonyl]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001126582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate | |

CAS RN |

1142210-64-7 |

Source

|

| Record name | 1,3,4-Thiadiazole-2-carboxylic acid, 5-[[(4-chlorophenyl)amino]carbonyl]-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142210-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Thiadiazole-2-carboxylic acid, 5-[[(4-chlorophenyl)amino]carbonyl]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001126582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

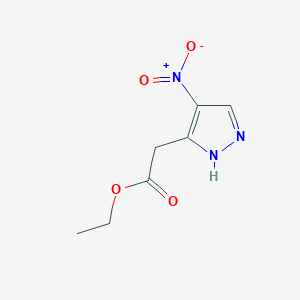

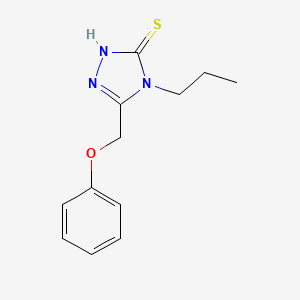

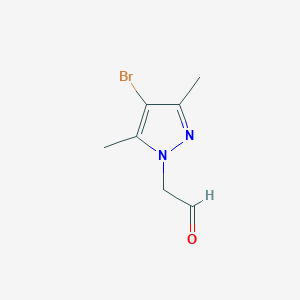

![2-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1327041.png)

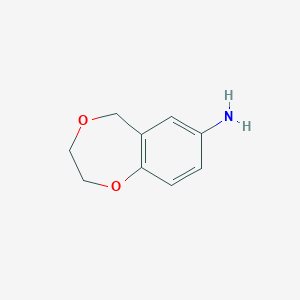

![8-Oxa-2-azaspiro[4.5]decane](/img/structure/B1327047.png)

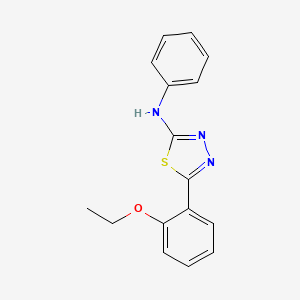

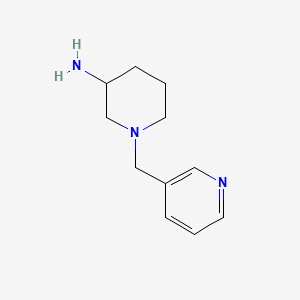

![[(3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1327048.png)